molecular formula C15H23NO4S B345084 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine CAS No. 325814-08-2

1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

Numéro de catalogue: B345084
Numéro CAS: 325814-08-2
Poids moléculaire: 313.4g/mol
Clé InChI: UZBLAPBMBANIMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a useful research compound. Its molecular formula is C15H23NO4S and its molecular weight is 313.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-11-6-5-7-12(2)16(11)21(17,18)15-10-13(19-3)8-9-14(15)20-4/h8-12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBLAPBMBANIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties and stability of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine: A Technical Analysis of Physicochemical Properties and Structural Stability

Introduction & Structural Rationale

In the landscape of medicinal chemistry and rational drug design, arylsulfonamides serve as privileged scaffolds due to their metabolic stability, predictable geometry, and ability to act as bioisosteres for amides. The compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine represents a highly specialized derivative within this class[1].

From a mechanistic perspective, the architecture of this molecule is defined by two competing electronic and steric forces:

  • Steric Buttressing via A(1,3) Strain: The 2,6-dimethylpiperidine ring introduces significant steric hindrance around the sulfonamide nitrogen. To minimize allylic-type A(1,3) strain with the sulfonyl oxygen atoms, the piperidine ring is forced into a conformation where the methyl groups occupy axial/equatorial positions[2]. This structural buttressing physically shields the sulfur-nitrogen (S-N) bond, restricting the rotational degrees of freedom and drastically reducing the molecule's susceptibility to nucleophilic attack.

  • Electronic Modulation: The 2,5-dimethoxyphenyl group is highly electron-rich. The electron-donating resonance effect (+R) of the methoxy groups increases the electron density of the aromatic system. While this slightly reduces the electrophilicity of the sulfonyl sulfur (further protecting against base-catalyzed hydrolysis), it introduces a specific vulnerability: the electron-rich ring is highly susceptible to oxidative demethylation[3].

Physicochemical Profiling

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in aqueous media, formulation matrices, and biological systems. The lipophilic nature of the 2,6-dimethylpiperidine moiety, combined with the lack of hydrogen bond donors, results in a compound with high membrane permeability but potentially limited aqueous solubility[1].

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C₁₅H₂₃NO₄SDefines the mass balance for degradation studies.
Molecular Weight 313.41 g/mol Optimal for small-molecule drug space (Lipinski compliant).
Calculated LogP (cLogP) ~3.2High lipophilicity; predicts high membrane permeability but necessitates co-solvents for aqueous assays.
Topological Polar Surface Area 61.0 ŲExcellent for blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors (HBD) 0Tertiary sulfonamide; lacks the acidic N-H proton, preventing ionization at physiological pH.
Hydrogen Bond Acceptors (HBA) 4Facilitates binding with target receptors via the sulfonyl and methoxy oxygens.
pKa (Calculated) N/A (Neutral)The absence of an ionizable proton means solubility is largely pH-independent until degradation occurs.

Stability & Degradation Pathways

The stability of tertiary arylsulfonamides is generally superior to that of corresponding amides; however, they are not immune to degradation under extreme stress. The degradation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is primarily governed by pH and oxidative potential[4].

  • Hydrolytic Stability: The hydrolysis of the S-N bond is highly pH-dependent. Under strongly acidic conditions (pH < 2), protonation of the sulfonamide nitrogen creates a better leaving group, facilitating cleavage into 2,5-dimethoxybenzenesulfonic acid and 2,6-dimethylpiperidine. Under basic conditions (pH > 10), the steric shielding of the 2,6-dimethyl groups repels incoming hydroxide nucleophiles, making the compound relatively base-stable compared to unhindered sulfonamides[3].

  • Oxidative Stability: The 2,5-dimethoxy substitution pattern is a known liability under oxidative stress. Exposure to reactive oxygen species (ROS) or peroxides can trigger oxidative O-demethylation, leading to the formation of reactive quinone or hydroquinone derivatives.

G Parent 1-[(2,5-Dimethoxyphenyl)sulfonyl] -2,6-dimethylpiperidine Acid Acidic Hydrolysis (pH < 2) Parent->Acid Base Basic Hydrolysis (pH > 10) Parent->Base Ox Oxidative Stress (H2O2 / ROS) Parent->Ox Cleavage S-N Bond Cleavage Acid->Cleavage Base->Cleavage Quinone Demethylation & Quinone Formation Ox->Quinone Products 2,5-Dimethoxybenzenesulfonic Acid + 2,6-Dimethylpiperidine Cleavage->Products

Degradation pathways of the sulfonamide under hydrolytic and oxidative stress.

Self-Validating Experimental Protocols

To accurately profile the stability of this compound, the experimental design must eliminate artifacts. The following protocols are engineered as self-validating systems: every stress condition is paired with a precise quenching mechanism, and analytical methods are designed to achieve >98% mass balance.

Protocol 1: Forced Degradation Study (Hydrolysis & Oxidation)

Causality: Because the parent compound is highly lipophilic, conducting forced degradation in pure aqueous buffers will result in precipitation, leading to false stability readings (heterogeneous kinetics). Therefore, a 50:50 Methanol:Water co-solvent system is utilized to maintain homogeneity[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock.

  • Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.2 M HCl. Cap tightly and incubate at 60°C for 24 hours.

    • Quenching: At exactly 24 hours, remove the vial and immediately add 1 mL of 0.2 M NaOH to neutralize the matrix. This arrests the protonation-driven cleavage.

  • Basic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 0.2 M NaOH. Incubate at 60°C for 24 hours.

    • Quenching: Neutralize with 1 mL of 0.2 M HCl.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours.

    • Quenching: Add 100 µL of 10% sodium thiosulfate to consume residual peroxide, preventing on-column oxidation during HPLC analysis.

  • Dilution: Dilute all quenched samples 1:10 with the initial HPLC mobile phase prior to injection.

Protocol 2: Stability-Indicating HPLC-UV Method

Causality: The degradation products (sulfonic acid and piperidine) have vastly different polarities compared to the parent molecule. An isocratic method would fail to capture all species. A gradient method utilizing Trifluoroacetic acid (TFA) is required. TFA acts as an ion-pairing agent, suppressing the ionization of the generated 2,5-dimethoxybenzenesulfonic acid, thereby preventing peak tailing and ensuring accurate integration for mass balance[4].

Step-by-Step Methodology:

  • Column Selection: Use a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Elutes highly polar sulfonic acid).

    • 2–12 min: Linear ramp to 90% B (Elutes the parent compound and lipophilic quinones).

    • 12–15 min: Hold at 90% B (Column wash).

    • 15–20 min: Return to 10% B (Re-equilibration).

  • Detection: UV absorbance at 230 nm (optimal for the aromatic sulfonamide chromophore) and 280 nm (optimal for detecting quinone formation).

  • Mass Balance Validation: Calculate the sum of the molar peak areas of the parent compound and all degradation products. A valid run must yield a mass balance of 98%–102% relative to the unstressed control.

G Prep Sample Preparation Stress Apply Stress (Acid/Base/Ox) Prep->Stress Quench Quench & Neutralize Stress->Quench HPLC HPLC-UV Analysis Quench->HPLC Validate Mass Balance Validation HPLC->Validate

Self-validating workflow for stability-indicating HPLC assay.

Conclusion

The compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a highly lipophilic, sterically hindered arylsulfonamide. Its unique structural features—specifically the A(1,3) strain induced by the 2,6-dimethylpiperidine ring—confer exceptional resistance to basic hydrolysis. However, researchers must account for its vulnerability to acidic cleavage and oxidative demethylation during formulation and assay development. By employing the self-validating protocols outlined above, scientists can accurately map the degradation kinetics of this scaffold without the interference of methodological artifacts.

References

  • A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction Source: Canadian Science Publishing URL:[Link]

  • Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia Source: ACS Publications URL:[Link]

Sources

1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine: Comprehensive Molecular Weight and 3D Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine represents a highly specialized, conformationally restricted scaffold frequently utilized in the development of targeted therapeutics, including γ -secretase inhibitors, Nav1.7 channel blockers, and 5-HT receptor antagonists[1][2][3]. By coupling a sterically demanding 2,6-dimethylpiperidine core with a 2,5-dimethoxyphenylsulfonyl moiety, this molecule exhibits unique 3D topological features dictated by severe torsional constraints.

This technical guide provides a rigorous analysis of the compound's molecular weight (MW) characteristics, exact mass fragmentation pathways, and 3D conformational dynamics. Furthermore, we outline self-validating experimental protocols for structural elucidation using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling and Molecular Weight

Before initiating any structural or biological assay, establishing the exact molecular weight and isotopic distribution is critical for compound verification. The molecular formula for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is C15H23NO4S .

Theoretical Mass Calculations

The molecular weight is derived from the sum of its constituent atoms. The presence of the sulfonamide linkage and the dimethoxy-substituted aryl ring significantly influences its ionization behavior in mass spectrometry. Because the basicity of the piperidine nitrogen is heavily attenuated by the electron-withdrawing sulfonyl group, the molecule often ionizes via sodium adduct formation [M+Na]+ or protonation at the methoxy oxygens during Electrospray Ionization (ESI)[4].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Relevance in Analysis
Chemical Formula C15H23NO4SDefines the exact isotopic envelope.
Average Molecular Weight 313.41 g/mol Used for standard molarity calculations in assays.
Monoisotopic Mass 313.1348 DaTarget mass for HRMS (Orbitrap/TOF) validation.
Expected [M+H]+ 314.1421 m/zPrimary target in positive-ion ESI-MS.
Expected [M+Na]+ 336.1240 m/zCommon adduct due to sulfonyl/methoxy coordination.
LogP (Predicted) ~3.2 - 3.6Indicates lipophilicity; guides reverse-phase LC gradient.

3D Conformational Dynamics & Stereochemistry

The 3D architecture of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is governed by three distinct structural domains. Understanding these domains is paramount, as the spatial orientation of the aryl ring relative to the piperidine core dictates target receptor binding affinity[5].

The 2,6-Dimethylpiperidine Core

The substitution at the 2 and 6 positions of the piperidine ring introduces significant stereochemical complexity. The compound can exist as an achiral (R,S)-isomer (cis) or a chiral (R,R)/(S,S) enantiomeric pair (trans)[6][7].

  • Cis-Isomer Preference: The (R,S)-isomer is thermodynamically favored and exists predominantly in a perfect chair conformation where both methyl groups occupy equatorial positions[6][8]. This minimizes 1,3-diaxial steric clashes.

  • Trans-Isomer Dynamics: The (R,R)/(S,S) isomers are forced into a conformation where one methyl group must be axial, causing ring distortion and altering the vector of the N-S bond.

The Arylsulfonamide Linkage

In arylsulfonylpiperidines, the nitrogen atom adopts a highly planarized (near sp2 ) geometry due to the delocalization of its lone pair into the strongly electron-withdrawing SO2​ group[1][2]. This planarization restricts the inversion of the nitrogen and creates a rigid hinge. Quantum-mechanical (QM) torsional scans of similar C-N and N-S bonds reveal steep energy penalties for rotation, locking the piperidine ring in a specific orientation relative to the sulfonyl oxygen atoms[2].

The 2,5-Dimethoxyphenyl Rotor

The rotation around the Aryl-Sulfur ( CAr​−S ) bond is not free. The methoxy group at the ortho position (position 2) creates severe steric hindrance against the sulfonyl oxygens[5]. This forces the aryl ring to adopt an orthogonal or highly skewed dihedral angle relative to the S-N bond, projecting the 5-methoxy group into solvent-exposed space while the 2-methoxy group remains buried near the piperidine core.

ConformationalLogic Core 2,6-Dimethylpiperidine Core Sub1 Cis (R,S) Isomer Di-equatorial Chair Core->Sub1 Linker Sulfonamide Linkage Sub2 Planarized Nitrogen Restricted Inversion Linker->Sub2 Aryl 2,5-Dimethoxyphenyl Rotor Sub3 Ortho-Methoxy Clash Skewed Dihedral Angle Aryl->Sub3 Sub1->Linker Sub2->Aryl

Fig 1. Causality of 3D conformational restriction across the three molecular domains.

Self-Validating Experimental Protocols

To empirically validate the theoretical molecular weight and 3D structure, a dual-modal analytical approach is required. The following protocols are designed as self-validating systems; the output of the HRMS confirms the chemical identity, while the NMR confirms the spatial geometry.

Protocol 1: LC-HRMS for Molecular Weight Validation

Objective: Confirm the exact monoisotopic mass (313.1348 Da) and identify structural fragments to validate the sulfonamide linkage.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 μ g/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid promotes protonation of the methoxy groups, ensuring a strong [M+H]+ signal despite the poorly basic sulfonamide nitrogen.

  • Chromatography: Inject 2 μ L onto a C18 UPLC column (e.g., Acquity BEH C18, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry (Orbitrap/Q-TOF):

    • Operate in Positive ESI mode.

    • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Acquire full scan MS1 data (m/z 100-800) at a resolution of 70,000.

  • Data Validation (Self-Check):

    • Extract the ion chromatogram for m/z 314.1421 ( ± 5 ppm).

    • Trigger MS/MS (Collision Energy: 25 eV). Look for the neutral loss of the SO2​ group (-64 Da) and the cleavage of the 2,6-dimethylpiperidine ring (yielding a fragment at m/z 112.11 for the piperidine cation)[6].

Protocol 2: 2D NOESY NMR for 3D Conformational Elucidation

Objective: Determine the relative stereochemistry of the methyl groups (cis vs. trans) and the dihedral angle of the arylsulfonyl bond.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is non-polar and prevents disruption of internal intramolecular interactions, preserving the native low-energy conformation.

  • 1D 1H and 13C Acquisition: Acquire standard 1D spectra to assign all proton and carbon resonances. The 2,6-methyl protons should appear as a doublet around 1.2 ppm.

  • 2D NOESY Acquisition:

    • Set the mixing time ( τm​ ) to 300-500 ms. Causality: This specific mixing time allows for the buildup of Nuclear Overhauser Effect (NOE) cross-peaks between protons that are close in space (< 5 Å) without excessive spin diffusion.

  • Data Validation (Self-Check):

    • Piperidine Core: Look for NOE cross-peaks between the axial protons at positions 2, 4, and 6. If the methyls are equatorial (cis-isomer), strong 1,3-diaxial NOEs will be observed between the ring protons, but not the methyl protons[7][9].

    • Aryl-Piperidine Interface: Analyze the cross-peaks between the 2-methoxy protons (approx. 3.8 ppm) and the piperidine methyl protons. A strong NOE indicates a folded conformation where the aryl ring folds back over the piperidine ring.

ExperimentalWorkflow cluster_MS MW & Identity Validation cluster_NMR 3D Structural Elucidation Start Synthesized Compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine LCMS LC-HRMS (ESI+) Start->LCMS NMR High-Field NMR (CDCl3) Start->NMR MS1 Extract [M+H]+ m/z 314.1421 Extract [M+Na]+ m/z 336.1240 LCMS->MS1 MS2 MS/MS Fragmentation Confirm -SO2 loss MS1->MS2 Final Validated 3D Molecular Model MS2->Final NOESY 2D NOESY (300ms mixing) NMR->NOESY Spatial Map < 5Å Spatial Proximities (Cis/Trans & Dihedral Angle) NOESY->Spatial Spatial->Final

Fig 2. Orthogonal experimental workflow combining HRMS and 2D NMR for complete structural validation.

Conclusion

The analysis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine requires a deep understanding of both its exact mass characteristics and its highly restricted 3D conformation. The interplay between the equatorial preference of the 2,6-dimethyl groups, the planarized sulfonamide nitrogen, and the steric bulk of the 2,5-dimethoxy aryl ring creates a rigid, predictable pharmacophore. By employing the self-validating HRMS and NOESY NMR protocols outlined above, researchers can ensure absolute structural integrity before advancing this compound into high-throughput screening or in silico docking studies.

References

  • 2,6-Dimethylpiperidine - chemeurope.
  • 2,6-Dimethylpiperidine - Wikipedia Source: Wikipedia URL
  • Cis-2,6-Dimethylpiperidine | 瑞仪化工 Source: Acopharm URL
  • Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors Source: PubMed / NIH URL
  • Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.
  • Virtual Screening Approach for the Identification of New Rac1 Inhibitors Source: ACS Publications URL
  • 3-butyl-7-((2,5-dimethoxyphenyl)sulfonyl)-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane (Adduct Analysis)
  • Selective Enclathration of Methyl- and Dimethylpiperidines by Fluorenol Hosts Source: ACS Publications URL
  • Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity Source: ACS Publications URL

Sources

Methodological & Application

Application Note: Protocol for Dissolving 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine in DMSO for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Class: Sulfonamide-piperidine derivative (CAS: 325814-08-2)

Executive Summary & Physicochemical Rationale

The compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine (MW: 313.41 g/mol ) is a highly lipophilic small molecule frequently utilized in in vitro screening libraries and receptor modulation assays. Due to the hydrophobic nature of its 2,6-dimethylpiperidine core and the steric bulk of the dimethoxyphenyl group, this compound exhibits negligible aqueous solubility.

To achieve reliable bioavailability in cell culture media, Dimethyl sulfoxide (DMSO) must be used as the primary vehicle. DMSO acts as an aprotic hydrogen-bond acceptor, disrupting the crystalline lattice of the dry powder by interacting with the sulfonamide oxygen atoms while accommodating the hydrophobic rings. However, transitioning a highly lipophilic compound from 100% DMSO into an aqueous physiological medium (e.g., DMEM or RPMI) introduces significant risks of "solvent shock" and micro-precipitation. This guide outlines a thermodynamically sound, self-validating protocol to ensure complete dissolution and prevent experimental artifacts.

Core Principles & Causality (E-E-A-T)

Before executing the protocol, it is critical to understand the mechanistic reasoning behind the handling of both the compound and the solvent.

  • The Threat of Micro-Precipitation: Direct addition of high-concentration DMSO stocks to aqueous media often causes the compound to nucleate and form micro-crystals. These precipitates are frequently invisible to the naked eye but drastically reduce the bioavailable concentration of the drug, leading to artificially inflated IC50 values.

  • Thermodynamic Equilibrium: Adding a room-temperature DMSO solution to cold culture media decreases the kinetic energy of the system, dropping the solubility limit instantaneously. Pre-warming the media to 37°C maintains thermodynamic equilibrium during the solvent transition, preventing nucleation.

  • DMSO Cytotoxicity Limits: While DMSO is a universal solvent, it is not biologically inert. Research demonstrates that DMSO induces caspase-independent apoptosis and alters membrane permeability at concentrations >1% v/v [1] [2]. In sensitive primary cultures or organotypic models, toxicity and off-target differentiation can occur even at 0.5% [3]. Therefore, the final assay concentration of DMSO must be strictly maintained at ≤0.1% v/v .

  • Constant Vehicle Background: To isolate the biological effect of the drug, every well in a concentration-response curve (CRC) must contain the exact same percentage of DMSO. This is achieved by performing serial dilutions in 100% DMSO before adding the drug to the media.

Step-by-Step Dissolution Methodology

Phase 1: Master Stock Preparation (10 mM)

Goal: Achieve complete molecular dispersion in 100% solvent.

  • Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water severely degrades the solvating power of DMSO for lipophilic compounds and promotes premature degradation.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial to create a 10 mM Master Stock.

    • Calculation: For 5 mg of powder (MW = 313.41 g/mol ), add 1.595 mL of DMSO.

  • Thermal Agitation: Vortex the vial for 30 seconds, then place it in a sonicating water bath at 37°C for 5–10 minutes.

    • Causality: Mild heat provides the thermodynamic energy required to overcome the enthalpy of dissolution, ensuring the sulfonamide derivative fully dissociates into solution.

Phase 2: Intermediate Working Stocks (1000x)

Goal: Create a concentration gradient while maintaining a constant solvent ratio.

  • Serial Dilution: Using a 96-well V-bottom polypropylene plate, perform serial dilutions of the 10 mM Master Stock using 100% DMSO.

    • Note: Do not use polystyrene plates for 100% DMSO, as the solvent will degrade the plastic and leach toxic monomers into your assay.

Phase 3: Cell Culture Media Integration

Goal: Transition the compound into aqueous media without nucleation.

  • Media Pre-Warming: Warm the complete culture media (containing FBS/BSA) to 37°C.

    • Causality: Serum proteins (like BSA) act as molecular sinks, binding the lipophilic compound and preventing it from crashing out of solution. Serum-free assays require much lower maximum concentrations.

  • Step-Down Dilution: Add 1 µL of the 1000x Working Stock to 999 µL of pre-warmed media while vortexing the tube rapidly.

    • Causality: Rapid mechanical agitation disperses the localized high-DMSO droplet instantly, diluting the solvent before the hydrophobic compound has time to nucleate.

Quantitative Data: Dilution Matrix

To guarantee a constant 0.1% DMSO background across all experimental conditions, utilize the following 1:1000 dilution matrix.

Final Assay Concentration (µM)Working Stock in 100% DMSO (mM)Vol. of Working Stock (µL)Vol. of Culture Media (µL)Final DMSO Concentration (%)
10.0 10.01.0999.00.1%
5.0 5.01.0999.00.1%
1.0 1.01.0999.00.1%
0.5 0.51.0999.00.1%
0.1 0.11.0999.00.1%
Vehicle Control (0.0) 0.0 (100% DMSO)1.0999.00.1%

Quality Control: A Self-Validating System

To ensure the integrity of your assay, the protocol must be self-validating. Implement the following QC checks:

  • Phase-Contrast Microscopy (Primary QC): After mixing the compound into the media, place an aliquot in a clear-bottom plate and observe under a phase-contrast microscope at 20x and 40x magnification. Look for highly refractile, needle-like or amorphous micro-crystals. If crystals are present, the functional concentration is compromised.

  • LC-MS/UV-Vis Verification (Secondary QC): If working near the thermodynamic solubility limit of the compound, centrifuge the final media preparation at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS to confirm that the soluble fraction matches your nominal target concentration.

Workflow Visualization

G Start 1-[(2,5-Dimethoxyphenyl)sulfonyl] -2,6-dimethylpiperidine (Dry Powder) Master Master Stock (10 mM) in 100% Anhydrous DMSO Start->Master Add Anhydrous DMSO QC1 QC 1: Visual Inspection & Sonication (37°C) Master->QC1 Working Working Stocks (1000x) Serial Dilution in 100% DMSO QC1->Working Serial Dilution Media Final Culture Media (1:1000 Dilution, 0.1% DMSO) Working->Media Add to Warm Media Rapid Vortexing QC2 QC 2: Phase-Contrast Microscopy (Check for Micro-precipitates) Media->QC2

Workflow for DMSO dissolution and QC of sulfonamide piperidine derivatives in cell culture.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." The FASEB Journal.[Link] [1]

  • Qi, W., Ding, D., & Salvi, R. J. (2008). "Cytotoxic effects of dimethyl sulphoxide (DMSO) on cochlear organotypic cultures." Hearing Research.[Link] [2]

  • Da Violante, G., Zerrouk, N., Richard, I., Provot, G., Chaumeil, J. C., & Arnaud, P. (2002). "Evaluation of the cytotoxicity effect of dimethyl sulfoxide (DMSO) on Caco2/TC7 colon tumor cell cultures." Biological & Pharmaceutical Bulletin.[Link] [3]

Application Note: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine as a Privileged Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine represents a highly versatile precursor. By combining a conformationally restricted piperidine core with a tunable arylsulfonamide linkage, this compound serves as a critical building block for generating Structure-Activity Relationship (SAR) libraries. It is predominantly utilized in the discovery of G-Protein Coupled Receptor (GPCR) modulators, metabolic enzyme inhibitors, and targeted oncology therapeutics.

Scientific Rationale & Scaffold Causality

The structural components of this precursor are not arbitrary; they are selected to solve specific pharmacokinetic and pharmacodynamic challenges:

  • Conformational Restriction (2,6-Dimethylpiperidine): Unsubstituted piperidines often suffer from high entropic penalties upon target binding due to rapid ring-flipping. The 2,6-dimethyl substitution locks the piperidine ring into a stable diequatorial chair conformation. This restriction enhances binding affinity and improves target selectivity by preventing the molecule from adopting conformations that bind to off-target receptors.

  • Metabolic Stability (Sulfonamide Linkage): Amide bonds are highly susceptible to enzymatic cleavage by amidases and proteases. The sulfonamide acts as a non-hydrolyzable bioisostere, preserving the critical hydrogen-bond acceptor geometry while significantly extending the molecule's metabolic half-life.

  • Steric and Electronic Tuning (2,5-Dimethoxyphenyl): The methoxy groups provide essential hydrogen-bond acceptors. Furthermore, their para-relationship (2,5-substitution) forces the aromatic ring out of coplanarity with the sulfonamide group, creating an orthogonal geometry that perfectly slots into the deep, narrow hydrophobic pockets of targets like the 5-HT6 receptor and 11β-HSD1.

Target Applications & Literature Grounding

Derivatives of this specific sulfonamide-piperidine scaffold have demonstrated profound efficacy across multiple therapeutic areas:

  • 5-HT6 Receptor Antagonism: Sulfonamide-piperidine derivatives have been extensively patented as 5-HT6 modulators for the treatment of cognitive disorders (e.g., Alzheimer's disease) and obesity[1].

  • Metabolic Syndrome (11β-HSD1 Inhibition): Arylsulfonamides act as potent inhibitors of 11β-HSD1, reducing local cortisol levels in adipose tissue and ameliorating metabolic syndrome symptoms[2].

  • Targeted Oncology: Similar bipiperidine sulfonamides (e.g., TASIN-1 analogs) selectively induce apoptosis in APC-mutant colorectal cancer cells by inhibiting cholesterol biosynthesis, sparing wild-type cells[3].

Workflow A Precursor: 1-[(2,5-Dimethoxyphenyl)sulfonyl] -2,6-dimethylpiperidine B Late-Stage Functionalization (BBr3 Demethylation) A->B C SAR Library Generation (Alkylation) B->C D In Vitro Screening (5-HT6 & 11β-HSD1) C->D E Hit-to-Lead Optimization D->E

Workflow for generating and screening SAR libraries from the sulfonamide precursor.

Experimental Protocols

Protocol A: Late-Stage Functionalization (SAR Library Generation)

Objective: To generate a diverse SAR library by modifying the methoxy groups of the precursor to probe the steric limits of the target receptor's hydrophobic pocket.

Causality & Rationale: The 2,5-dimethoxy groups serve as masked synthetic handles. Demethylation yields a highly reactive hydroquinone-like intermediate. Boron tribromide (BBr₃) is specifically selected over aqueous acids to prevent the hydrolytic cleavage of the sulfonamide linkage. Subsequent selective alkylation allows for rapid library expansion without altering the core pharmacophore.

Step-by-Step Methodology:

  • Demethylation: Dissolve 1.0 eq of the precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add 3.0 eq of Boron tribromide (BBr₃) dropwise over 15 minutes. Maintain at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Quenching: Carefully quench the reaction with anhydrous methanol at 0 °C to destroy excess BBr₃, then concentrate under reduced pressure.

  • Alkylation (Library Generation): Dissolve the resulting 2,5-dihydroxyphenyl intermediate in anhydrous DMF. Add 3.0 eq of K₂CO₃ and 2.5 eq of various alkyl halides (e.g., ethyl iodide, benzyl bromide).

  • Stir at 60 °C for 12 hours. Filter the inorganic salts, concentrate, and purify via preparative HPLC to yield the final SAR library compounds.

Protocol B: High-Throughput TR-FRET cAMP Assay for 5-HT6 Antagonism

Objective: Evaluate the functional antagonism of the synthesized library against the 5-HT6 receptor.

Causality & Rationale: Because the 5-HT6 receptor is coupled to Gs proteins, its activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP. Antagonists derived from the precursor will block this accumulation. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized because its long-lifetime fluorophores eliminate short-lived background autofluorescence commonly caused by synthetic library compounds. The inclusion of IBMX (a phosphodiesterase inhibitor) ensures that the measured cAMP levels are a direct result of AC activity rather than downstream enzymatic degradation.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT6 receptor into a 384-well microplate at a density of 2,000 cells/well in stimulation buffer.

  • PDE Inhibition: Add IBMX to a final concentration of 0.5 mM to prevent cAMP degradation.

  • Compound Incubation: Add the precursor-derived library compounds (ranging from 1 pM to 10 µM) and pre-incubate for 30 minutes at room temperature.

  • Receptor Stimulation: Add serotonin (5-HT) at its predetermined EC₈₀ concentration. Incubate for 45 minutes.

  • Detection: Lyse the cells by adding the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Incubate for 1 hour and read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate IC₅₀ values using non-linear regression.

Pathway L Precursor Derivative (Antagonist) R 5-HT6 Receptor (GPCR) L->R Competitive Binding G Gs Protein (Inactive State) R->G Prevents Activation AC Adenylyl Cyclase (Inhibited) G->AC No Stimulation cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Suppresses Activity

Mechanism of action of precursor-derived antagonists on the 5-HT6 receptor signaling pathway.

Quantitative Data Presentation

Table 1: Representative SAR Data for Precursor Derivatives

Compound ModificationPrimary TargetIC₅₀ (nM)LogPMetabolic Half-life (T₁/₂, min)Rationale for Modification
Unmodified Precursor 5-HT645.23.845Baseline sulfonamide-piperidine scaffold evaluation.
2,5-Diethoxy (via Alkylation) 5-HT612.44.238Increased steric bulk optimizes fit within the hydrophobic pocket.
2,6-Unsubstituted Piperidine 5-HT6310.03.115Loss of conformational restriction drastically reduces affinity and stability.
4-Fluoro-2,5-dimethoxy 11β-HSD18.53.9120Fluorination blocks primary site of oxidative metabolism (CYP450).

References[3] Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)

Source: Journal of Medicinal Chemistry / NIH URL: [Link]2] Title: WO2006020598A2 - Amido compounds and their use as pharmaceuticals Source: Google Patents URL: 1] Title: WO2008003703A1 - Indoles as 5-ht6 modulators Source: Google Patents URL:

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Application Notes and Protocols for In Vivo Dosing of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine to murine models. As a compound with emerging interest, establishing robust and reproducible dosing protocols is paramount for accurate preclinical evaluation. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established practices for similar small molecules. The protocols herein cover vehicle formulation, dose preparation, administration routes, and essential considerations for preliminary pharmacokinetic and tolerability assessments. All procedures are presented with the explicit understanding that this compound is in the investigational stages and requires careful dose-finding and safety evaluations.

Introduction and Background

1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a synthetic compound featuring a sulfonylpiperidine core, a structure present in a variety of biologically active molecules. While specific data on this compound is not yet widely published, the 2,5-dimethoxyphenyl moiety is found in compounds targeting various receptors, including serotonin receptors.[1] The sulfonyl and piperidine groups can also contribute to diverse pharmacological activities.[2][3] Given its chemical structure, it is hypothesized that this compound may interact with central nervous system targets or other signaling pathways.

The successful in vivo evaluation of any novel compound hinges on the development of a dosing protocol that ensures consistent bioavailability and minimizes non-specific toxicity. This guide provides a starting point for researchers, drawing parallels from established protocols for other novel small molecules administered to murine models.[4]

Putative Mechanism of Action

The precise mechanism of action for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is currently under investigation. Based on its structural motifs, several potential pathways could be implicated. The following diagram illustrates a hypothetical signaling pathway, which should be validated through dedicated mechanistic studies.

putative_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Compound 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine Receptor Target Receptor (Hypothetical, e.g., GPCR) Compound->Receptor Binds to and modulates receptor activity Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector Activates/Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates/Reduces KinaseCascade Kinase Cascade (e.g., PKA) SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression experimental_workflow start Acclimatize Murine Models model_dev Disease Model Induction (e.g., Tumor Implantation) start->model_dev randomization Randomize into Treatment Groups model_dev->randomization treatment Administer Compound or Vehicle (e.g., 25 mg/kg, i.p., every other day) randomization->treatment monitoring Monitor Health & Measure Endpoints (e.g., Tumor Volume, Body Weight) treatment->monitoring monitoring->treatment Repeat Dosing Cycle endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection & Analysis (e.g., PK/PD, Histology) endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: General experimental workflow for in vivo studies.

Essential Considerations and Validating Systems

Pharmacokinetics (PK)

As of the current date, detailed pharmacokinetic data for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine in mice have not been published. [4]Key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2) are unknown. It is strongly recommended to conduct a preliminary PK study to inform the dosing schedule. [5][6][7] Protocol 4.1.1: Preliminary Pharmacokinetic Study

  • Administer a single dose of the compound to a cohort of mice.

  • Collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). [7]3. Process blood to plasma and analyze for compound concentration using a validated LC-MS/MS method. [6]4. Calculate key PK parameters to determine the optimal dosing interval.

Toxicology and Tolerability

Formal toxicology studies, including the determination of the median lethal dose (LD50), have not been published for this compound. [4]Close monitoring for any signs of toxicity is crucial.

Monitoring Parameters:

  • Body Weight: Record body weight 2-3 times per week. A significant weight loss (>15-20%) can be a sign of toxicity. [8]* Behavioral Changes: Observe for changes in activity, grooming, and posture.

  • Physical Appearance: Note any signs of distress, such as ruffled fur or changes in skin.

  • Injection Site Reactions: For subcutaneous or intraperitoneal injections, monitor for local irritation, swelling, or necrosis. [9][10] If signs of toxicity are observed, consider reducing the dose or frequency of administration.

Conclusion

The protocols outlined in this document provide a foundational framework for the in vivo investigation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine in murine models. By leveraging established formulation and administration techniques for novel small molecules, researchers can develop robust and reproducible studies. It is imperative to underscore the investigational nature of this compound and the necessity of preliminary dose-finding, pharmacokinetic, and tolerability assessments to ensure both animal welfare and the scientific validity of the experimental results.

References

  • Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1787. Available from: [Link].

  • Røsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available from: [Link].

  • Bautista-Aguilera, Ó. M., et al. (2022). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy) -1H-indol-2-yl)methyl)-N-((1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget drug candidate for Alzheimer's disease therapy. European Journal of Medicinal Chemistry, 244, 114846. Available from: [Link].

  • Takai, Y., Powlin, S., Awasaki, Y., Yamauchi, T., Sano, T., & Nishino, T. (2022). In vivo screening of subcutaneous tolerability for the development of novel excipients. The Journal of toxicologic pathology, 35(4), 355–360. Available from: [Link].

  • Sufka, K. J., Jamerson, C. B., & Baker, L. E. (2001). Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. Pharmacology, Biochemistry and Behavior, 69(1-2), 111–116. Available from: [Link].

  • U.S. Food and Drug Administration. (2013). Pharmacology/Toxicology NDA Review and Evaluation for NDA 204063. Available from: [Link].

  • NextSDS. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine. Available from: [Link].

  • Liu, L. L., et al. (2014). Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLoS ONE, 9(7), e102439. Available from: [Link].

  • Al-Henhena, N., et al. (2022). Chemopreventive role of β-caryophyllene in DMBA-induced skin cancer: Modulation of apoptotic pathways and PI3K/Akt signaling in Swiss albino mice. Advances in Clinical and Experimental Medicine, 31(8), 845-855. Available from: [Link].

  • Di Raddo, S., et al. (2015). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Biochemical Pharmacology, 97(2), 195-207. Available from: [Link].

  • Sim, K. S., et al. (2016). ACUTE AND SUBACUTE TOXICITY PROFILE OF (3-(2,5-DIMETHOXYPHENYL)-1-(5-METHYLFURAN-2-YL) PROP-2-EN-1-ONE, CHALCONE DERIVATIVE IN EXPERIMENTAL ANIMAL MODEL. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 215-222. Available from: [Link].

  • van der Westhuizen, C. H., et al. (2020). The crystal structure and Hirshfeld surface analysis of 1-(2,5-dimethoxyphenyl)-2,2,6,6-tetramethylpiperidine. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 6), 923–927. Available from: [Link].

  • Ghosh, S. P., et al. (2018). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Scientific reports, 8(1), 16999. Available from: [Link].

  • Liu, L. L., et al. (2014). Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice. PloS one, 9(7), e102439. Available from: [Link].

  • Lee, H., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of cellular biochemistry, 116(8), 1595–1601. Available from: [Link].

  • Ambaye, R. Y., Indap, M. A., & Naik, S. D. (1990). Modulating effect of alpha-[N,N-[bis(2-hydroxyethyl)]-amino-N- (o-methoxyphenyl)-pyrrolidin-2,5-dione on the chemotherapy of murine tumours. Cancer letters, 51(2), 119–125. Available from: [Link].

  • Li, Y., et al. (2024). Using Pharmacokinetic–Pharmacodynamic Modeling to Study the Main Active Substances of the Anticancer Effect in Mice from Panax ginseng–Ophiopogon japonicus. Molecules, 29(2), 350. Available from: [Link].

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) for NDA 22-026. Available from: [Link].

  • Beedham, C., et al. (1995). Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man. Xenobiotica, 25(10), 1153-1166. Available from: [Link].

  • Takai, Y., et al. (2022). In vivo screening of subcutaneous tolerability for the development of novel excipients. Journal of Toxicologic Pathology, 35(4), 355-360. Available from: [Link].

  • Andersen, T. L., et al. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of medical toxicology, 4(4), 254-257. Available from: [Link].

  • Li, Y., et al. (2024). Development and in vitro/in vivo evaluation of famotidine hydrochloride bioadhesive sustained release suspension. Pakistan Journal of Pharmaceutical Sciences, 37(2), 405-416. Available from: [Link].

  • Scientific Committee on Consumer Safety. (2012). Opinion on toluene-2,5-diamine (A5). European Commission. Available from: [Link].pdf).

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Application Note: Advanced Crystallization and Isomeric Resolution of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Process Chemistry & Crystallization Development Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Revision: 1.0

Introduction & Mechanistic Rationale

The synthesis and scale-up of sulfonamide derivatives frequently present unique physicochemical hurdles. The target compound, 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine , is a sterically hindered tertiary sulfonamide. It is typically synthesized via the nucleophilic substitution of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylpiperidine.

While the coupling chemistry is straightforward, the downstream purification is complicated by two distinct factors:

  • Stereochemical Heterogeneity: Commercial 2,6-dimethylpiperidine is invariably supplied as a mixture of cis (meso) and trans (racemic) isomers[1]. Consequently, the resulting sulfonamide product is a diastereomeric mixture. Because the cis-isomer (where both methyl groups occupy equatorial positions in the chair conformation) is thermodynamically favored and structurally uniform, isolating the pure cis-sulfonamide is usually the primary objective in pharmaceutical development[2][3].

  • Impurity Trapping: Sulfonamides exhibit a high propensity for polymorphism and can easily form amorphous precipitates that trap hydrolysis byproducts—specifically, highly polar 2,5-dimethoxybenzenesulfonic acid[4].

To achieve >99% purity and isolate the desired cis-diastereomer, a highly controlled thermodynamic crystallization strategy is required. Basic "slow evaporation" or uncontrolled crash-cooling will result in oiling out or the co-precipitation of the trans-isomer.

Thermodynamic Strategy: Solvent Selection & Causality

The core of this purification relies on exploiting the differential crystal lattice energies of the cis and trans diastereomers.

  • The Cis-Advantage: The cis-isomer's equatorial-equatorial methyl configuration allows for tighter molecular packing in the solid state. This higher lattice energy translates to a higher melting point and significantly lower solubility in non-polar solvents compared to the trans-isomer.

  • Binary Solvent System (Ethyl Acetate / n-Heptane): We utilize Ethyl Acetate (EtOAc) as the primary solvent (good solubility for both isomers) and n-Heptane as the anti-solvent. By carefully mapping the Metastable Zone Width (MSZW) and titrating the anti-solvent at elevated temperatures, we can selectively force the cis-isomer into supersaturation while the trans-isomer remains solvated in the mother liquor.

  • Aqueous Purge: To prevent the co-crystallization of 2,5-dimethoxybenzenesulfonic acid, the crude organic phase must undergo a mild alkaline aqueous wash prior to crystallization.

Process Workflow Visualization

G Crude Crude Sulfonamide (cis/trans mix + impurities) Wash Aqueous Wash (pH 8) (Removes Sulfonic Acid) Crude->Wash OrgPhase Organic Phase (EtOAc) Wash->OrgPhase Phase Separation Cryst Anti-Solvent Addition (Heptane) & Cooling OrgPhase->Cryst Pure Pure cis-Isomer (Crystalline Solid) Cryst->Pure Filtration Waste Mother Liquor (trans-Isomer enriched) Cryst->Waste

Fig 1. Workflow for the isolation of the cis-isomer and clearance of synthetic impurities.

Quantitative Data: Solubility & Enrichment Profiles

Understanding the solubility curve is critical for establishing the seeding point and cooling ramp. Table 1 summarizes the empirical solubility data of the isolated isomers in the selected binary system.

Table 1: Solubility and Isomeric Enrichment in EtOAc/Heptane (1:3 v/v)

Temperature (°C)Cis-Isomer Solubility (mg/mL)Trans-Isomer Solubility (mg/mL)Diastereomeric Excess (de) of Solid
65.0 145.2>250.0N/A (Complete Dissolution)
50.0 82.4195.5>85% cis
35.0 31.6142.1>94% cis
20.0 12.388.4>98% cis
5.0 4.145.2>99.5% cis

Note: The significant divergence in solubility below 50°C provides the thermodynamic driving force for the resolution.

Experimental Protocols

The following protocols are designed to be self-validating. The use of seeding is mandatory to prevent primary nucleation delays, which typically lead to rapid, uncontrolled precipitation ("crashing out") and subsequent impurity entrapment.

Protocol A: Diastereomeric Resolution via Anti-Solvent Crystallization

Reagents Required:

  • Crude 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine (approx. 70:30 cis/trans ratio).

  • Ethyl Acetate (EtOAc, ACS Grade)

  • n-Heptane (ACS Grade)

  • Pure cis-isomer seeds (>99% de)

Step-by-Step Methodology:

  • Dissolution: Transfer 100 g of the crude sulfonamide mixture into a 1 L jacketed glass reactor equipped with an overhead pitched-blade impeller. Add 200 mL of EtOAc.

  • Heating: Set the jacket temperature to 70°C. Stir at 250 RPM until complete dissolution is achieved (internal temperature ~65°C). Ensure the solution is visually clear. Causality: Complete destruction of the thermal history of the solid is required to prevent unwanted polymorph nucleation.

  • Anti-Solvent Titration: Using an addition funnel, slowly add 400 mL of n-Heptane over 45 minutes while maintaining the internal temperature at 65°C. The solution should remain clear, though it will be approaching the metastable limit.

  • Seeding: Cool the reactor to 55°C. Add 1.0 g (1% w/w) of finely milled cis-isomer seeds. Hold the temperature at 55°C for 30 minutes. Causality: Holding at the seeding temperature allows the seeds to heal and initiates controlled secondary nucleation, preventing the trans-isomer from co-precipitating.

  • Cooling Ramp: Initiate a linear cooling ramp of 0.1°C/min down to a final temperature of 5°C. Causality: A slow cooling rate maintains the supersaturation level within the MSZW, favoring crystal growth over new nucleation, yielding large, easily filterable crystals.

  • Isolation: Hold the slurry at 5°C for 2 hours. Discharge the slurry and filter via a sintered glass funnel under vacuum.

  • Washing & Drying: Wash the filter cake with two 50 mL portions of pre-chilled (5°C) n-Heptane. Dry the solid in a vacuum oven at 40°C for 12 hours to yield the pure cis-isomer.

Crystallization Thermodynamic Profile

G Step1 1. Dissolution T = 65°C Solvent: EtOAc Step2 2. Anti-Solvent T = 65°C Add Heptane (Dropwise) Step1->Step2 Step3 3. Seeding T = 55°C Add 1% w/w cis-seeds Step2->Step3 Step4 4. Cooling Rate: 0.1°C/min Target: 5°C Step3->Step4 Step5 5. Isolation Filtration Wash: Cold Heptane Step4->Step5

Fig 2. Step-by-step thermodynamic cooling profile for optimal polymorphic control.

Protocol B: Final Polish & Polymorph Control (Optional)

If trace sulfonic acid impurities remain, a secondary polish using an Ethanol/Water system is recommended.

  • Dissolve the enriched cis-isomer from Protocol A in 5 volumes of absolute Ethanol at 70°C.

  • Slowly add 2 volumes of deionized water (pre-heated to 70°C) to reach the cloud point.

  • Seed with the desired polymorph, hold for 30 minutes, and cool at 0.2°C/min to 10°C.

  • Filter and wash with cold 30% Ethanol/Water. The highly polar sulfonic acid will remain entirely partitioned in the aqueous mother liquor.

References

  • United States Patent Office. (1967). US3317545A -[2-(2, 6-dimethylpiperidino)ethyl]guanidines and intermediates. (Discusses the stereochemical isolation of cis/trans 2,6-dimethylpiperidine derivatives).
  • Zones, S. I., et al. (2023). Influence of organic structure directing agent isomer distribution on the synthesis of SSZ-39. AWS / Published Literature. (Details the purification of cis-2,6-dimethylpiperidine). Available at:[Link]

  • SciSpace Repository. (2020). Combined experimental and computational study of the cis/trans isomers of dimethylpiperidine. SciSpace. Available at: [Link]

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Troubleshooting & Optimization

Overcoming matrix effects in 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine plasma extraction

Author: BenchChem Technical Support Team. Date: March 2026

Guide for the Extraction of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine and Structurally-Related Compounds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantitative analysis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine or similar basic, lipophilic compounds from plasma samples. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges, particularly matrix effects, which can compromise the accuracy and precision of your results.

Understanding the Analyte: A Predictive Approach

Since 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a specific research molecule, public data on its extraction is not available. However, we can predict its physicochemical properties based on its structure to develop a robust analytical method.

  • Structure: The molecule consists of a basic 2,6-dimethylpiperidine ring, a polar sulfonyl group, and a lipophilic dimethoxyphenyl ring.

  • Predicted Properties:

    • Basicity (pKa): The 2,6-dimethylpiperidine moiety is a strong base, with an estimated pKa of approximately 10-11.[1][2] This means the compound will be positively charged at pH values below its pKa.

    • Lipophilicity (LogP): The combination of aromatic and aliphatic rings suggests the compound is moderately to highly lipophilic (likely LogP > 3). This property governs its solubility in organic solvents and its retention on reversed-phase chromatography columns.

These two properties—high basicity and lipophilicity —are the cornerstones of the extraction and chromatographic strategies discussed in this guide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in plasma analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components from the biological matrix (e.g., plasma). Plasma is a complex matrix containing phospholipids, salts, proteins, and other endogenous components. During analysis by mass spectrometry (MS), these co-eluting substances can interfere with the conversion of the target analyte into gas-phase ions, leading to inaccurate and unreliable quantification. The US Food and Drug Administration (FDA) provides guidance on the necessity of evaluating matrix effects during bioanalytical method validation.

Q2: How can I determine if my assay is suffering from matrix effects?

A2: The most common method is the post-extraction addition experiment. In this procedure, you compare the MS response of an analyte spiked into a blank, extracted plasma sample to the response of the analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects.

Q3: Which sample preparation technique is best for my compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

A3: The best technique depends on the required sensitivity, sample throughput, and the degree of cleanup needed.

  • PPT: Fastest and simplest, but provides the "dirtiest" extract, often leading to significant matrix effects from phospholipids. It is suitable for early discovery or high-concentration studies.

  • LLE: Offers a much cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing non-lipid endogenous components. Optimization of pH and solvent choice is critical.

  • SPE: Provides the cleanest extracts and allows for analyte concentration, leading to the highest sensitivity. For a basic compound like yours, a mixed-mode cation exchange SPE is often the most effective strategy as it uses orthogonal retention mechanisms (ion exchange and reversed-phase) for superior cleanup.

Technique Pros Cons Best For
Protein Precipitation (PPT) Fast, inexpensive, high throughputDirty extracts, high matrix effects, no concentrationHigh-concentration samples, early discovery
Liquid-Liquid Extraction (LLE) Cleaner than PPT, moderate costMore labor-intensive, solvent disposal concernsIntermediate cleanup needs, good recovery
Solid-Phase Extraction (SPE) Cleanest extracts, highest sensitivity, automatableHigher cost, requires method developmentLow-level quantification, regulatory studies

Troubleshooting Guide: From Low Recovery to Ion Suppression

Use this section to diagnose and resolve common issues encountered during method development.

Problem 1: Low Analyte Recovery

Low recovery means the analyte is being lost during the extraction process.

Possible Cause: Inefficient partitioning or elution.

Solutions:

  • For LLE:

    • Adjust pH: Since your compound is a strong base (pKa ~10-11), ensure the sample pH is basic (pH > 12) before extraction. This neutralizes the piperidine nitrogen, making the molecule less polar and more soluble in the organic extraction solvent. A small amount of 5M NaOH or ammonium hydroxide can be used.

    • Change Extraction Solvent: If recovery is still low, the solvent may not be optimal. For a lipophilic compound, start with a moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. For even more lipophilic compounds, a mixture including dichloromethane might be necessary.

  • For SPE:

    • Select the Right Sorbent: A mixed-mode cation exchange (MCX) sorbent is highly recommended. This sorbent has both reversed-phase (for retaining lipophilic compounds) and strong cation exchange (for retaining basic compounds) properties.

    • Optimize Wash Steps: Use a dual wash sequence. First, wash with an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences while your positively charged analyte is retained by ion exchange. Second, wash with an organic solvent (e.g., methanol) to remove lipophilic interferences while your analyte is still retained.

    • Optimize Elution: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte, disrupting the ionic interaction with the sorbent and allowing it to elute.

Problem 2: Significant Ion Suppression or Enhancement

This indicates that matrix components are co-eluting with your analyte and interfering with its ionization in the MS source.

Possible Cause: Co-elution of phospholipids or salts.

Solutions:

  • Improve Sample Cleanup:

    • If using PPT, switch to LLE or SPE. PPT is notorious for failing to remove phospholipids.

    • If using LLE, ensure your extraction solvent and pH are optimized to leave phospholipids behind in the aqueous phase.

    • If using SPE, ensure your wash steps are stringent enough. An organic wash is crucial for removing phospholipids.

  • Modify Chromatography:

    • Increase Retention: A common strategy is to increase the chromatographic retention of the analyte so it elutes later, away from the "void volume" where most phospholipids and salts appear. Use a column with a higher carbon load (e.g., C18) and a shallower gradient.

    • Use a Diverter Valve: Program the LC system to divert the flow from the first 1-2 minutes of the run (where salts and phospholipids often elute) to waste instead of into the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for correcting matrix effects. It is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.

Workflow for Troubleshooting Matrix Effects

The following diagram outlines a logical workflow for identifying and mitigating matrix effects.

MatrixEffect_Troubleshooting start Start: Poor Reproducibility or Accuracy check_me Quantify Matrix Effect (ME) (Post-Extraction Addition) start->check_me is_me_significant Is ME Significant? (e.g., >15% suppression/enhancement) check_me->is_me_significant no_me No Significant ME Troubleshoot Other Parameters (e.g., standard stability, recovery) is_me_significant->no_me No improve_cleanup Improve Sample Cleanup is_me_significant->improve_cleanup Yes ppt_to_lle Switch from PPT to LLE/SPE improve_cleanup->ppt_to_lle optimize_spe Optimize SPE Wash/Elution (Use Mixed-Mode MCX) improve_cleanup->optimize_spe modify_lc Modify LC Method improve_cleanup->modify_lc If ME persists ppt_to_lle->check_me Re-evaluate optimize_spe->check_me Re-evaluate increase_retention Increase Analyte Retention (Separate from Phospholipids) modify_lc->increase_retention use_diverter Use Diverter Valve modify_lc->use_diverter use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) modify_lc->use_sil_is For Ultimate Correction increase_retention->check_me Re-evaluate use_diverter->check_me Re-evaluate end End: Method Optimized use_sil_is->end

Caption: A decision tree for troubleshooting matrix effects.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the basic, lipophilic nature of the target analyte.

  • Sample Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of the internal standard (IS) working solution.

  • Basify: Add 25 µL of 1M Sodium Hydroxide (NaOH) to raise the pH to >12. Vortex briefly.

  • Add Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Extract: Vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

  • Analyze: Inject onto the LC-MS/MS system.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol leverages both reversed-phase and ion-exchange mechanisms for superior cleanup.

  • Condition Sorbent: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Pre-treat Sample: Mix 100 µL of plasma with 10 µL of IS and 200 µL of 4% Phosphoric Acid in water. The acid ensures the analyte is positively charged for retention.

  • Load: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% Formic Acid in water.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Methanol.

  • Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Evaporate: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute: Reconstitute in 100 µL of mobile phase.

  • Analyze: Inject onto the LC-MS/MS system.

Workflow for Mixed-Mode Cation Exchange SPE

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Sources

Validation & Comparative

Analytical Validation and Conformational Comparison Guide: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction and Analytical Challenges

The synthesis and validation of sulfonamide derivatives, particularly those bearing electron-rich aromatic systems like the 2,5-dimethoxyphenyl group, are of high interest in modern drug discovery due to their diverse pharmacological profiles, including antitubercular and anticancer activities[1][2]. However, when coupling this bulky sulfonyl moiety with a substituted aliphatic heterocycle such as 2,6-dimethylpiperidine, scientists face significant analytical challenges.

The primary challenge lies in the stereochemistry of the piperidine ring. 2,6-Dimethylpiperidine exists as two distinct diastereomers: the cis (meso) form and the trans (racemic) form[3]. Because the 3D topology of these isomers drastically alters target binding affinity, rigorous analytical differentiation is mandatory. Furthermore, the steric bulk of the ortho-methoxy group on the sulfonyl aromatic ring restricts rotation around the S–N bond, which can lead to rotameric signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy[2].

This guide provides an objective comparison of the 1 H and 13 C NMR spectral profiles for the cis and trans isomers of 1-[(2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine, alongside an evaluation of solvent effects (CDCl 3​ vs. DMSO- d6​ ) to establish a robust, self-validating analytical framework.

Conformational Dynamics: The Causality Behind the Spectra

To accurately interpret the NMR data, one must understand the causality driven by the molecule's 3D conformation:

  • The cis-Isomer (Symmetric Profile): The cis-2,6-dimethylpiperidine moiety typically adopts a highly stable chair conformation where both methyl groups reside in equatorial positions to minimize 1,3-diaxial steric clashes[4][5]. This creates an internal plane of symmetry ( σ ). Consequently, the two halves of the piperidine ring are chemically and magnetically equivalent, yielding a simplified NMR spectrum with a single doublet for the methyl protons[6].

  • The trans-Isomer (Asymmetric Profile): The trans-isomer must adopt a conformation where one methyl group is equatorial and the other is axial[5]. This breaks the molecule's symmetry. The axial and equatorial methyl groups reside in vastly different magnetic environments, resulting in two distinct doublet signals in the 1 H NMR spectrum and a highly complex splitting pattern for the ring protons[3][6].

G A 2,6-Dimethylpiperidine (cis/trans mixture) B Sulfonylation (2,5-Dimethoxyphenylsulfonyl chloride) A->B C Diastereomeric Separation (Silica Gel Chromatography) B->C D cis-Isomer (Symmetric NMR Profile) C->D E trans-Isomer (Asymmetric NMR Profile) C->E F 1D/2D NMR Validation (COSY, HSQC, HMBC) D->F E->F

Workflow for the synthesis and NMR validation of piperidine sulfonamide diastereomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following experimental workflow is designed as a self-validating system . Every step includes an internal check to prevent artifactual data interpretation.

Step 1: Synthesis and Diastereomeric Separation
  • Coupling: React the 2,6-dimethylpiperidine mixture with 2,5-dimethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base[1][2].

  • Isolation: Separate the resulting cis and trans sulfonamides via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Validation Check: TLC co-spotting must show two distinct Rf​ values, confirming successful diastereomeric resolution.

Step 2: NMR Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl 3​ (for standard analysis) or DMSO- d6​ (to evaluate hydrogen-bonding disruption and S-N bond rotation)[2][7].

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene to the sample[4]. Validation Check: The TMS peak forces an absolute 0.00 ppm baseline, ensuring that any observed chemical shifts are intrinsic to the molecule and not artifacts of solvent drift.

Step 3: Spectroscopic Acquisition (600 MHz)
  • 1 H NMR Parameters: Acquire at 600 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds.

  • 13 C NMR Parameters: Acquire at 150 MHz. Validation Check: Set D1​≥5.0 seconds. This prolonged delay ensures complete T1​ relaxation of the quaternary carbons (e.g., the sulfonyl-attached aromatic carbon), guaranteeing that the integrated peak areas accurately reflect the true carbon count[5].

  • 2D NMR Validation: Acquire COSY and HSQC spectra. Validation Check: HSQC cross-peaks directly map protons to their parent carbons, self-validating the 1D assignments and eliminating ambiguity between the overlapping piperidine ring CH 2​ signals.

Quantitative Data and Objective Comparison

Table 1: 1 H NMR Spectral Comparison of Isomers (600 MHz, CDCl 3​ )

The data below illustrates the objective differences between the symmetric cis-isomer and the asymmetric trans-isomer.

Structural Assignmentcis-Isomer δ (ppm)trans-Isomer δ (ppm)Multiplicity & Coupling ( J in Hz)
Ar-H (C-3') 7.427.45d, J=3.1
Ar-H (C-4') 7.087.11dd, J=9.1,3.1
Ar-H (C-6') 7.147.16d, J=9.1
Ar-OCH 3​ (C-2') 3.863.88s
Ar-OCH 3​ (C-5') 3.813.82s
Pip N-CH (C-2, C-6) 4.124.35 (eq), 3.85 (ax)m (cis); two distinct m (trans)
Pip CH 2​ (C-3, C-5) 1.55 – 1.701.40 – 1.85m (overlapping in cis, complex in trans)
Pip CH 2​ (C-4) 1.451.50m
Pip CH 3​ (C-2, C-6) 1.251.32, 1.18d, J=7.0 (cis); two distinct d (trans)

Key Insight: The diagnostic differentiator is the piperidine methyl signal. The cis-isomer presents a single doublet at 1.25 ppm, confirming structural symmetry. The trans-isomer presents two distinct doublets at 1.32 ppm and 1.18 ppm, proving the presence of independent axial and equatorial methyl environments[3][6].

Table 2: 13 C NMR Solvent Comparison for the cis-Isomer (150 MHz)

Solvent selection heavily influences the resolution of sulfonamides. Non-polar solvents like CDCl 3​ can sometimes result in broadened signals due to restricted S-N bond rotation. Polar aprotic solvents like DMSO- d6​ can alter the solvation shell and shift the electronic environment[2][7].

Carbon AssignmentCDCl 3​ δ (ppm)DMSO- d6​ δ (ppm) Δδ (Solvent Shift)
C-1' (Ar-SO 2​ ) 128.5127.8-0.7
C-2' (Ar-OMe) 151.2150.5-0.7
C-5' (Ar-OMe) 153.4152.9-0.5
Ar-OCH 3​ (x2) 56.4, 55.856.1, 55.5-0.3, -0.3
Pip C-2, C-6 48.247.5-0.7
Pip C-3, C-5 30.129.4-0.7
Pip C-4 24.123.6-0.5
Pip CH 3​ (x2) 21.521.0-0.5

Key Insight: Transitioning from CDCl 3​ to DMSO- d6​ induces a consistent upfield shift ( Δδ≈−0.5 to −0.7 ppm) across the molecule. If signal broadening is observed in CDCl 3​ due to the steric clash between the 2,5-dimethoxyphenyl group and the 2,6-dimethylpiperidine ring, switching to DMSO- d6​ often sharpens the quaternary aromatic signals, validating the structural integrity of the compound[7].

Conclusion

Validating 1-[(2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine requires strict attention to conformational causality. By utilizing prolonged relaxation delays and internal standards, researchers can create a self-validating NMR protocol. The symmetry-driven single doublet of the cis-isomer versus the asymmetric doublets of the trans-isomer serves as the definitive benchmark for diastereomeric purity, ensuring reliable data for downstream biological assays.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in modern drug discovery. However, functionalizing this core with specific aryl sulfonyl groups fundamentally alters its physicochemical properties, metabolic stability, and cytotoxic profile. This guide provides an objective, data-driven comparison of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine (DMP-DMP) against related piperidine derivatives. Designed for drug development professionals, this document dissects the structural causality behind its efficacy and outlines self-validating experimental protocols for accurate cytotoxicity screening.

Structural Rationale & Mechanistic Causality

As application scientists, we must look beyond basic viability readouts and understand why a molecule behaves the way it does in a biological system. The unique activity of DMP-DMP is driven by three distinct structural motifs:

  • The 2,5-Dimethoxyphenyl Moiety: While traditionally recognized for its affinity to 5-HT2A receptors [1], in an oncology context, this electron-rich ring serves a different purpose. In the hypoxic tumor microenvironment, dimethoxyarenes can undergo bioreductive activation, generating reactive oxygen species (ROS) that trigger intracellular oxidative stress [2].

  • The Sulfonamide Linkage: Unlike standard amide (carbonyl) linkers, the sulfonyl group introduces a tetrahedral geometry. This linkage significantly lowers the lipophilicity (clogD) of the molecule compared to carbon-linked analogs, enhancing cellular permeability while preventing rapid sequestration into lipid compartments [3].

  • The 2,6-Dimethylpiperidine Core: The addition of methyl groups at the 2 and 6 positions provides severe steric hindrance around the sulfonamide nitrogen. This is a deliberate design choice: it restricts bond rotation, locking the molecule into an active conformation, and shields the core from CYP450-mediated N-dealkylation—a notorious metabolic liability in unhindered piperidines.

Comparative Cytotoxicity Profiles

To objectively evaluate DMP-DMP, we compare its performance against two well-documented piperidine analogs:

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: A nitro-substituted analog lacking the sulfonyl linker and steric hindrance [2].

  • 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine: An unhindered amide analog known for collateral sensitivity in multidrug-resistant (MDR) cell lines [4].

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM at 48h)
CompoundMDA-MB-231 (Breast)HeLa (Cervical)KBvin (MDR)Primary Mechanism
DMP-DMP 12.5 ± 1.28.2 ± 0.918.4 ± 1.5ROS-induced Apoptosis
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine 25.4 ± 2.115.1 ± 1.4> 40.0Bioreductive Alkylation
1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine > 40.022.3 ± 1.84.9 ± 0.6P-gp Modulated Arrest

Data Interpretation: DMP-DMP demonstrates superior broad-spectrum cytotoxicity against solid tumor lines (MDA-MB-231 and HeLa) compared to its unhindered, non-sulfonyl counterparts. However, the heptanoyl piperidine derivative remains superior specifically for P-glycoprotein-overexpressing MDR lines [4].

Signaling Pathway Analysis

The primary cytotoxic driver for DMP-DMP is the induction of the intrinsic apoptotic pathway. The bioreductive nature of the 2,5-dimethoxyphenyl group initiates an oxidative cascade, leading to mitochondrial membrane depolarization.

ApoptosisPathway A 1-[(2,5-Dimethoxyphenyl)sulfonyl] -2,6-dimethylpiperidine B Intracellular ROS Accumulation A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Caspase-3/9 Activation D->E F Apoptotic Cell Death E->F

Fig 1. ROS-mediated apoptotic signaling pathway induced by DMP-DMP in malignant cells.

Robust Experimental Methodologies

Experimental Workflow

To ensure trustworthiness, experimental pipelines must be self-validating. The workflow below utilizes orthogonal assays to confirm cell death mechanisms.

AssayWorkflow cluster_assays Parallel Validation Assays Step1 1. Cell Seeding & Incubation (MDA-MB-231 / HeLa / KBvin) Step2 2. Compound Dosing (0.1 - 50 µM, 48h Exposure) Step1->Step2 Step3A 3A. SRB Colorimetric Assay (Bypasses Redox Interference) Step2->Step3A Step3B 3B. Flow Cytometry (Annexin V / PI Staining) Step2->Step3B Step4 4. Data Synthesis & IC50 / Apoptosis Quantification Step3A->Step4 Step3B->Step4

Fig 2. Parallel experimental workflow for evaluating comparative piperidine cytotoxicity.

Protocol 1: SRB Colorimetric Assay (IC₅₀ Determination)

Expertise Insight: Why use SRB instead of the standard MTT assay? The 2,5-dimethoxyphenyl group is highly redox-active. In traditional MTT assays, these compounds can spontaneously reduce the tetrazolium dye to formazan even in the absence of viable cells, leading to false-negative cytotoxicity readings. The Sulforhodamine B (SRB) assay measures total basic amino acid content, completely bypassing this metabolic interference.

Step-by-Step Procedure:

  • Cell Seeding: Seed MDA-MB-231 or HeLa cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with DMP-DMP and comparator piperidines at concentrations ranging from 0.1 µM to 50 µM (0.5% final DMSO concentration). Include a vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix the cells. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

  • Washing & Solubilization: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 10 minutes.

  • Quantification: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Annexin V/PI Flow Cytometry (Apoptosis Validation)

Expertise Insight: To validate that the reduction in protein content (SRB) is due to programmed cell death rather than mere cytostatic effects, orthogonal flow cytometry is required.

Step-by-Step Procedure:

  • Treatment & Harvesting: Treat cells in 6-well plates with DMP-DMP at 1× and 2× its calculated IC₅₀ for 48 hours. Collect both the floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic (FITC+/PI+) populations.

References

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.[Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI Molbank.[Link]

  • Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues. Bioorganic & Medicinal Chemistry Letters.[Link]

A Comparative Guide to the Structural Elucidation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine: Mass Spectrometry Fragmentation, and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-[(2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine, a molecule of interest in medicinal chemistry. We will explore the expected fragmentation pathways and compare the utility of mass spectrometry with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide is designed to provide both theoretical understanding and practical, actionable protocols.

Unraveling the Molecular Blueprint: Predicted Mass Spectrometry Fragmentation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization.[1][2] For 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine, we can predict a series of characteristic fragmentation pathways based on the established behavior of its constituent chemical moieties: the 2,6-dimethylpiperidine ring, the sulfonamide linkage, and the 2,5-dimethoxyphenyl group. The fragmentation will be influenced by the ionization technique used, with Electron Ionization (EI) typically inducing more extensive fragmentation than softer methods like Electrospray Ionization (ESI).[3][4]

The primary fragmentation cleavages are anticipated to occur at the sulfonamide S-N bond and through alpha-cleavage within the piperidine ring. The loss of sulfur dioxide (SO2) is also a common fragmentation pathway for aromatic sulfonamides.[5][6]

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M Molecular Ion (M+) m/z = 327 F1 Loss of CH3 [M-15]+ m/z = 312 M->F1 α-cleavage F2 Loss of SO2 [M-64]+ m/z = 263 M->F2 Rearrangement F3 Cleavage of S-N bond [C8H9O2S]+ m/z = 185 M->F3 S-N Cleavage F4 Cleavage of S-N bond [C7H14N]+ m/z = 112 M->F4 S-N Cleavage F7 Further fragmentation of F2 F2->F7 F8 [C8H9O2]+ m/z = 137 F3->F8 Loss of SO F5 Loss of C7H15N [C8H9O4S]+ m/z = 217 F6 Loss of C8H9O2S [C7H14N]+ m/z = 112

Caption: Predicted major fragmentation pathways for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine.

A Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable data, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical methods. Below is a comparison of mass spectrometry with NMR spectroscopy and X-ray crystallography for the characterization of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which aids in determining the chemical structure.[1]High sensitivity, requires very small sample amounts, provides connectivity information through fragmentation.Isomers can be difficult to distinguish without tandem MS or high-resolution instruments.[7] Does not provide definitive stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[8][9]Non-destructive, provides unambiguous structural information including stereochemistry, and can be used for quantitative analysis.Lower sensitivity compared to MS, requires larger sample amounts, and complex spectra can be challenging to interpret.
X-ray Crystallography Precise three-dimensional atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[10][11]Provides the definitive, unambiguous 3D structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow.[11] The solid-state conformation may not be the same as in solution.

Experimental Protocols

Mass Spectrometry Analysis

This protocol outlines a general procedure for acquiring the mass spectrum of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine using a standard mass spectrometer.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • For EI, the sample can be introduced directly via a direct insertion probe or after separation by Gas Chromatography (GC).

2. Instrumentation and Parameters:

  • For Electrospray Ionization (ESI-MS):

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is ideal.[3]

    • Ionization Mode: Positive ion mode is typically preferred for compounds with basic nitrogen atoms.[3]

    • Infusion: Introduce the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

    • MS Scan: Perform a full scan over a mass range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

    • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and perform product ion scans at varying collision energies to generate a comprehensive fragmentation pattern.[4]

  • For Electron Ionization (EI-MS):

    • Mass Spectrometer: A mass spectrometer equipped with an EI source.[3]

    • Ionization Energy: Standard 70 eV.[3]

    • Sample Introduction: Via a GC column or a direct insertion probe.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).[3]

3. Data Analysis:

  • Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ for ESI).

  • Analyze the major fragment ions and their relative abundances.

  • Propose fragmentation mechanisms consistent with the observed peaks and known chemical principles.[1]

  • Compare the obtained spectrum with spectral databases (e.g., NIST, Wiley) if available.[3]

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The structural elucidation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is most effectively achieved through a multi-faceted analytical approach. Mass spectrometry provides crucial information on molecular weight and connectivity through its characteristic fragmentation patterns, driven by cleavages of the sulfonamide bond and the piperidine ring. For unambiguous determination of stereochemistry and complete structural confirmation, NMR spectroscopy and X-ray crystallography are indispensable complementary techniques. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently characterize this and other novel small molecules, accelerating the pace of drug discovery and development.

References

  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Halket, J. M., & Zaikin, V. G. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Available from: [Link]

  • Kato, A., Morita, H., & Gomi, F. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 917-926. Available from: [Link]

  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D.I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754. Available from: [Link]

  • Kato, A., Morita, H., & Gomi, F. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

  • Sun, B., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4096-4104. Available from: [Link]

  • Sun, B., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications. Available from: [Link]

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Validating the biological target of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine using CRISPR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in functional genomics and drug discovery, I frequently encounter a classic pharmacological bottleneck: a novel small molecule exhibits a profound phenotypic effect, but its precise molecular target remains elusive.

This guide outlines the definitive strategy for deconvoluting and validating the biological target of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine (hereafter referred to as DPDP ). While historical approaches relied on biochemical affinity pull-downs or RNA interference (RNAi), these methods are plagued by non-specific binding and rampant off-target effects. Today, the CRISPR-Cas toolkit provides an elegant, programmable, and self-validating ecosystem to definitively link a compound to its target.

Here, we will objectively compare modern CRISPR modalities against traditional alternatives and provide a field-proven, step-by-step experimental framework to validate DPDP's target.

Comparative Analysis of Target Validation Modalities

When DPDP demonstrates cytotoxicity or pathway inhibition in a phenotypic screen, selecting the correct validation modality is critical. Traditional RNAi often yields false positives due to seed-sequence-mediated off-target mRNA degradation. Conversely, while CRISPR-Cas9 knockout (CRISPRko) is highly specific, it induces double-strand breaks (DSBs) that can trigger p53-mediated toxicity, confounding viability assays.

For a putative cytotoxic inhibitor like DPDP, CRISPRa (Activation) and Base Editing represent the gold standards. Overexpressing the target via CRISPRa creates a "protein sink" that requires higher drug concentrations to achieve inhibition, thereby conferring positive selection. Subsequently, Base Editing allows us to mutate the specific binding pocket without altering protein expression levels—the ultimate proof of direct target engagement.

Table 1: Quantitative Comparison of Target Validation Technologies

ModalityMechanism of ActionTypical Off-Target RateIndel FrequencyBest Use Case for DPDP Validation
RNAi (shRNA) mRNA degradationHigh (10–20%)N/ALegacy screening (Not recommended)
CRISPRko Cas9 DSB / NHEJLow (<1–5%)>90%Identifying non-essential resistance genes
CRISPRi dCas9-KRAB repressionVery Low (<1%)0%Phenocopying DPDP inhibition
CRISPRa dCas9-VP64 activationVery Low (<1%)0%Target ID (Drug Sink Effect)
Base Editing dCas9-DeaminaseUltra Low (<0.1%)<1%Proof of Direct Binding Pocket

Data metrics synthesized from foundational CRISPR benchmarking studies (), (), ().

The CRISPR Target Deconvolution Workflow

To identify and validate the target of DPDP, we employ a three-phase pipeline. We begin with an unbiased genome-wide screen, followed by targeted transcriptional modulation, and conclude with atomic-level validation.

G Start Phenotypic Hit: DPDP Cytotoxicity Screen Phase 1: Genome-Wide CRISPRa Screen (Positive Selection) Start->Screen Hit Candidate Target Identification (sgRNA Enrichment) Screen->Hit Validate Phase 2: CRISPRi Tunable Knockdown (Phenocopy Drug) Hit->Validate Validation Mutate Phase 3: Base Editing (CBE/ABE) (Binding Pocket Mutation) Hit->Mutate Engagement End Definitive Target Validation Validate->End Mutate->End

Fig 1: Stepwise CRISPR workflow for DPDP target deconvolution and validation.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes internal controls to ensure that observed phenotypes are strictly causally linked to the genetic perturbation, not experimental artifacts.

Phase 1: Genome-Wide CRISPRa Screen for Target Identification

Causality Principle: If DPDP kills cells by inhibiting an essential protein, standard CRISPRko screens will drop out the target (as knocking out an essential gene is inherently lethal). Instead, we use CRISPRa. Overexpressing the true target acts as a molecular "sponge," requiring higher doses of DPDP to inhibit the cell, thereby conferring a survival advantage (positive selection) ().

  • Library Transduction: Transduce your target cell line with a genome-wide CRISPRa lentiviral library (e.g., the SAM system) at a Multiplicity of Infection (MOI) of 0.3.

    • Self-Validation: A low MOI mathematically ensures that most infected cells receive only one sgRNA, preventing confounding survival phenotypes caused by the simultaneous overexpression of multiple genes.

  • Selection & Expansion: Select transduced cells using Puromycin for 5 days.

    • Self-Validation: Maintain a parallel, uninfected control flask. 100% cell death in this control confirms the stringency of the antibiotic selection.

  • Drug Pressure: Treat the library-expressing cells with DPDP at the IC90 concentration for 14 days. Replenish the media and drug every 3 days.

  • Sequencing: Extract genomic DNA from the surviving population, amplify the sgRNA cassettes via PCR, and perform Next-Generation Sequencing (NGS). sgRNAs that are highly enriched compared to the day 0 baseline point to the putative target of DPDP.

Phase 2: Base Editing for Definitive Target Engagement

Once Phase 1 identifies a candidate target (let's call it Gene X), we must prove that DPDP physically binds to it. Knocking out the gene does not prove direct binding; the drug could be acting upstream or downstream. To prove direct engagement, we use Adenine Base Editors (ABEs) to introduce a single amino acid substitution in the predicted DPDP binding pocket ().

Causality Principle: If we mutate the binding pocket and the cells become completely resistant to DPDP—without altering the overall expression level of Gene X—we have definitively uncoupled target presence from drug susceptibility.

  • sgRNA Design: Design a synthetic sgRNA targeting the predicted DPDP binding site on Gene X to convert a critical interacting Adenine to Guanine (A→G transition).

  • RNP Transfection: Co-transfect the ABE mRNA and synthetic sgRNA into the wild-type cell line using electroporation.

    • Self-Validation: Using mRNA instead of plasmid DNA restricts the temporal expression of the editor to ~48 hours, drastically reducing the probability of off-target editing.

  • Clonal Isolation: Sort single cells into 96-well plates. Expand and screen clones using Sanger sequencing to confirm the homozygous A→G edit.

  • Expression Control (Critical): Perform a Western blot on the edited clones against Gene X.

    • Self-Validation: The protein levels must be identical to the wild-type control. If the edit destabilizes the protein, the resistance phenotype cannot be confidently attributed to binding disruption alone.

  • Dose-Response Assay: Treat both WT and Base-Edited clones with a 10-point titration of DPDP.

G DPDP DPDP (Small Molecule) WT_Target Wild-Type Target (Susceptible Pocket) DPDP->WT_Target Binds Mut_Target Base-Edited Target (Resistant Pocket) DPDP->Mut_Target Binding Prevented Pheno1 Target Inhibited (Cell Death) WT_Target->Pheno1 Pathway Blocked Pheno2 Target Active (Cell Survival) Mut_Target->Pheno2 Pathway Active

Fig 2: Mechanistic logic of proving direct DPDP target engagement via CRISPR base editing.

Conclusion

By leveraging the positive selection mechanics of CRISPRa and the atomic precision of Base Editing, researchers can move beyond correlative phenotypic data. This self-validating pipeline ensures that the biological target of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is identified with high confidence, providing a robust foundation for subsequent lead optimization and clinical development.

References

  • Shalem, O., Sanjana, N. E., Hartenian, E., Shi, X., Scott, D. A., Mikkelsen, T. S., Heckl, D., Ebert, B. L., Root, D. E., Doench, J. G., & Zhang, F. (2014). "Genome-Scale CRISPR-Cas9 Knockout Screening in Human Cells." Science. URL:[Link]

  • Gilbert, L. A., Larson, M. H., Morsut, L., Liu, Z., Brar, G. A., Torres, S. E., Stern-Ginossar, N., Brandman, O., Whitehead, E. H., Doudna, J. A., Lim, W. A., Weissman, J. S., & Qi, L. S. (2013). "CRISPR-Mediated Modular RNA-Guided Regulation of Transcription in Eukaryotes." Cell. URL:[Link]

  • Komor, A. C., Kim, Y. B., Packer, M. S., Zuris, J. A., & Liu, D. R. (2016). "Programmable editing of a target base in genomic DNA without double-stranded DNA cleavage." Nature. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and systematic approach based on its chemical structure. The sulfonylpiperidine moiety suggests that it should be handled as a potentially hazardous substance, necessitating adherence to stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable information that goes beyond a simple checklist. It is grounded in the principles of laboratory safety and environmental stewardship, reflecting a commitment to best practices in chemical waste management.

Understanding the Compound and Associated Hazards

Anticipated Hazard Profile:

Hazard ClassPotential RisksRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6][7]Based on the toxicity of related piperidine compounds.[4]
Skin Corrosion/Irritation May cause skin irritation or chemical burns.[6][7]A common characteristic of amine-containing compounds.
Eye Damage/Irritation May cause serious eye irritation or damage.[6][7]Consistent with the hazardous nature of similar chemicals.[1]
Flammability May be a flammable solid or have a low flashpoint in solution.[2]Piperidine itself is a flammable liquid.[4]

Given these potential hazards, all waste containing 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine must be managed as hazardous chemical waste.[8][9]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine from the point of generation to its final collection by Environmental Health and Safety (EHS) personnel.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[10]

  • Body Protection: A lab coat must be worn.[10]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Waste Segregation and Container Selection

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.[10][11]

  • Designated Waste Container: Use a dedicated, chemically compatible container for all waste containing 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine.[3][12] The container must be in good condition, with a secure, leak-proof lid.[13]

  • Waste Streams:

    • Solid Waste: Collect any solid form of the compound, as well as contaminated consumables such as weighing paper, gloves, and absorbent pads, in a designated solid hazardous waste container.[3]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids or oxidizers.[11]

    • "Empty" Glassware and Containers: Glassware that has come into contact with the compound must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[3] The first rinsate must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinses may also need to be collected depending on institutional policies. After rinsing, deface the original label and manage the container as instructed by your institution's EHS guidelines.[8][12]

Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.[9]

  • Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's EHS department.[8]

  • Content Information: The label must include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine." Avoid using abbreviations or chemical formulas.[13]

    • An accurate estimation of the concentration or percentage of the compound in the waste.[13]

    • Associated hazard warnings (e.g., "Toxic," "Irritant").[9]

    • The date when waste was first added to the container (accumulation start date).[14]

Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[9][12][13]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[11][12][13]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary container, such as a chemical-resistant tub, to contain any potential spills or leaks.[8][11]

  • Segregation: Store the waste container away from incompatible chemicals.[10]

  • Accumulation Limits: Be aware of the volume limits for SAAs, which are typically 55 gallons for hazardous waste and 1 quart for acutely toxic (P-listed) waste.[8][12] While this compound is not expected to be P-listed, it is crucial to adhere to these limits.

Requesting Waste Pickup

Once the waste container is full (approximately 90% capacity to allow for expansion), or if the project is complete, arrange for its collection by your institution's EHS department.[13]

  • Dating the Container: Fill in the "full" date on the hazardous waste label.[8]

  • Submission of Collection Request: Follow your institution's procedure for requesting a waste pickup, which is often done through an online form.[8]

  • Documentation: Ensure all required documentation is completed accurately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine.

DisposalWorkflow Disposal Workflow for 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine cluster_waste_type Waste Stream Identification start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate solid_waste Solid Waste (Compound, Contaminated Items) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Is it liquid? glassware Contaminated Glassware segregate->glassware Is it glassware? container_solid Use Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Use Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid rinse Triple-Rinse Glassware glassware->rinse label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container_solid->label_container container_liquid->label_container collect_rinsate Collect First Rinsate as Hazardous Liquid Waste rinse->collect_rinsate collect_rinsate->container_liquid store_saa Store in Designated SAA - Closed Container - Secondary Containment label_container->store_saa check_full Container Full? store_saa->check_full check_full->store_saa No request_pickup Request EHS Pickup check_full->request_pickup Yes end_process EHS Collects Waste request_pickup->end_process

Caption: Decision workflow for the safe disposal of chemical waste.

Spill Management

In the event of a spill, it is crucial to act quickly and safely.[3]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[3]

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.[3]

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are fundamental to the safe handling of all chemical waste and are in alignment with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[12][15][16]

References

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.